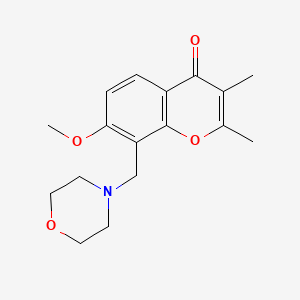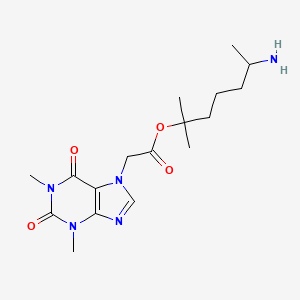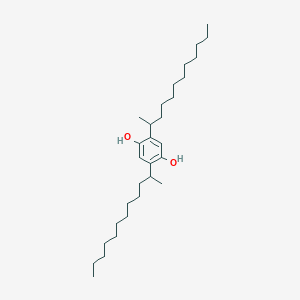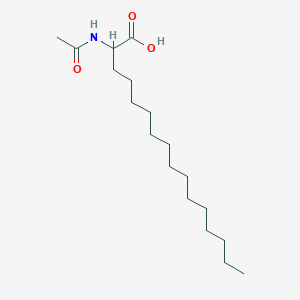
4-Chloro-2-((p-chlorophenyl)thio)-N-(3-(dimethylamino)propyl)aniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-((p-chlorophenyl)thio)-N-(3-(dimethylamino)propyl)aniline hydrochloride is a complex organic compound that features a chlorinated aromatic ring and a thioether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-((p-chlorophenyl)thio)-N-(3-(dimethylamino)propyl)aniline hydrochloride typically involves multiple steps One common method includes the nucleophilic substitution reaction where a chlorinated aromatic compound reacts with a thiol in the presence of a base to form the thioether linkage
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-((p-chlorophenyl)thio)-N-(3-(dimethylamino)propyl)aniline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while reduction of nitro groups results in amines.
Applications De Recherche Scientifique
4-Chloro-2-((p-chlorophenyl)thio)-N-(3-(dimethylamino)propyl)aniline hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-((p-chlorophenyl)thio)-N-(3-(dimethylamino)propyl)aniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chlorophenylthioacetic acid
- 4,4’-Dichlorodiphenyl sulfone
- 2-Chlorophenol
Uniqueness
4-Chloro-2-((p-chlorophenyl)thio)-N-(3-(dimethylamino)propyl)aniline hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Propriétés
Numéro CAS |
101831-51-0 |
|---|---|
Formule moléculaire |
C17H21Cl3N2S |
Poids moléculaire |
391.8 g/mol |
Nom IUPAC |
3-[4-chloro-2-(4-chlorophenyl)sulfanylanilino]propyl-dimethylazanium;chloride |
InChI |
InChI=1S/C17H20Cl2N2S.ClH/c1-21(2)11-3-10-20-16-9-6-14(19)12-17(16)22-15-7-4-13(18)5-8-15;/h4-9,12,20H,3,10-11H2,1-2H3;1H |
Clé InChI |
QQPCCWHFAZHBMI-UHFFFAOYSA-N |
SMILES canonique |
C[NH+](C)CCCNC1=C(C=C(C=C1)Cl)SC2=CC=C(C=C2)Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


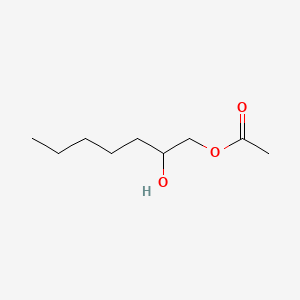



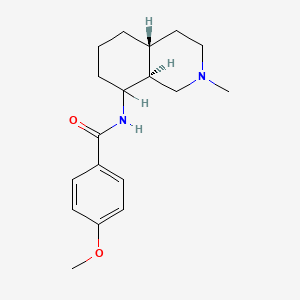
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-2-piperidinyl)-(9ci)](/img/structure/B13750492.png)

![2-[(Benzenesulfonyl)methyl]prop-2-en-1-yl ethyl carbonate](/img/structure/B13750504.png)
